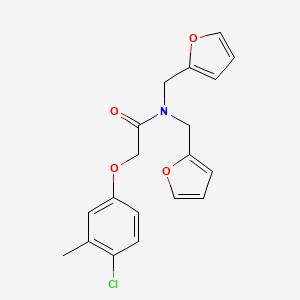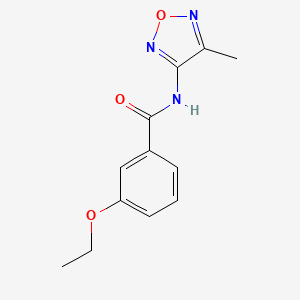![molecular formula C12H12ClN5OS3 B11383104 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11383104.png)
5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a pyrimidine ring, and various functional groups, including chloro, ethylsulfanyl, and prop-2-en-1-ylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form the intermediate 1,3,4-thiadiazole-2-thiol.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced by reacting the thiadiazole-2-thiol intermediate with ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting the ethylsulfanyl-thiadiazole intermediate with 2-chloro-4,6-dimethoxypyrimidine under reflux conditions.
Introduction of the Prop-2-en-1-ylsulfanyl Group: The prop-2-en-1-ylsulfanyl group can be introduced by reacting the pyrimidine intermediate with allyl bromide in the presence of a base such as sodium hydride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with chloroformamide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl and prop-2-en-1-ylsulfanyl groups can be oxidized to form sulfoxides and sulfones, respectively.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include ammonia, thiols, and alkoxides, and the reactions are typically carried out under basic conditions.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of new derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of new heterocyclic compounds with potential biological activities.
Biology: As a probe for studying the interactions of thiadiazole and pyrimidine derivatives with biological macromolecules.
Medicine: As a potential lead compound for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory activities.
Industry: As a precursor for the synthesis of advanced materials with unique properties, such as conductive polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole and pyrimidine rings may interact with enzymes and receptors, leading to modulation of their activities. The ethylsulfanyl and prop-2-en-1-ylsulfanyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-ethylsulfanyl-[1,2,4]thiadiazol-5-yl)-acetamide
- 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Uniqueness
5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is unique due to the presence of both thiadiazole and pyrimidine rings, as well as the combination of ethylsulfanyl and prop-2-en-1-ylsulfanyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H12ClN5OS3 |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
5-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-prop-2-enylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C12H12ClN5OS3/c1-3-5-21-10-14-6-7(13)8(15-10)9(19)16-11-17-18-12(22-11)20-4-2/h3,6H,1,4-5H2,2H3,(H,16,17,19) |
InChI Key |
SDNCBLJUKFIGOY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11383023.png)
![(3-Methoxyphenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11383026.png)
![N-cyclooctyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11383032.png)
![3-[5,9-dimethyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B11383044.png)

![1-(4-methylphenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11383048.png)

![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11383057.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B11383061.png)
![1-(4-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11383069.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11383074.png)
![2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B11383082.png)
![3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11383108.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11383115.png)
